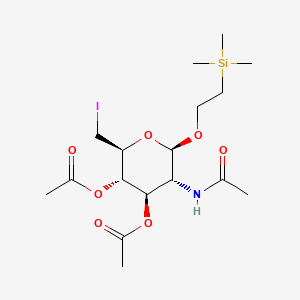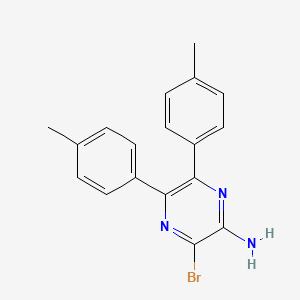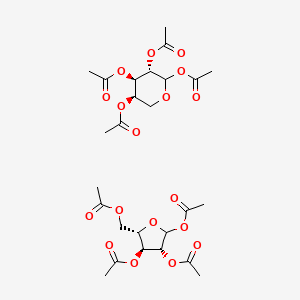
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 is a labeled analogue of Hesperetin 7-O-Sulfate Sodium Salt. Hesperetin is a flavanone glycoside found in citrus fruits and is also known as Vitamin P. This compound is used in various scientific research applications due to its unique properties and labeled isotopes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 involves the sulfation of hesperetin, followed by the introduction of sodium salt and deuterium labeling. The reaction typically requires a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out in an appropriate solvent like dimethylformamide or pyridine under controlled temperature conditions to ensure the selective sulfation at the 7-O position.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation reactions followed by purification processes such as crystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfate group back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hesperetin and its hydroxyl derivatives.
Substitution: Various substituted hesperetin derivatives.
Applications De Recherche Scientifique
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification of hesperetin derivatives.
Biology: Studying the metabolic pathways of flavonoids in biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of hesperetin and its derivatives.
Industry: Used in the development of nutraceuticals and functional foods.
Mécanisme D'action
The mechanism of action of rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 involves its interaction with various molecular targets and pathways. Hesperetin is known to inhibit human UDP-glucuronosyltransferase activity, which plays a role in the metabolism of xenobiotics. It also induces apoptosis through the activation of p38 MAPK pathway, leading to cell death in certain cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hesperetin
- Hesperidin
- Naringenin
- Quercetin
Uniqueness
rac-Hesperetin 7-O-Sulfate Sodium Salt-d3 is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. Its sulfate group also enhances its solubility and bioavailability compared to other flavonoids.
Propriétés
Formule moléculaire |
C16H13NaO9S |
|---|---|
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
sodium;[(2S)-5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-4-oxo-2,3-dihydrochromen-7-yl] sulfate |
InChI |
InChI=1S/C16H14O9S.Na/c1-23-13-3-2-8(4-10(13)17)14-7-12(19)16-11(18)5-9(6-15(16)24-14)25-26(20,21)22;/h2-6,14,17-18H,7H2,1H3,(H,20,21,22);/q;+1/p-1/t14-;/m0./s1/i1D3; |
Clé InChI |
KYIHVLPHDWLSCZ-CYFFXDPVSA-M |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)O.[Na+] |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)




![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)


![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)

![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)

![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)
